N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Medicinal chemistry Structure-activity relationship Synthetic chemistry

Procure this exact scaffold for reliable SAR exploration. The unsubstituted benzamide and free imidazole NH serve as the critical hydrogen-bond donor baseline for benchmarking fluorinated (CAS 1396871-59-2), cyanated (CAS 1396764-84-3), and N-methylated (CAS 1396871-72-9) analogs. Unlike N-substituted derivatives, the free NH enables parallel derivatization (N-alkylation/arylation) to generate focused libraries. Use as an analytical reference standard for LC-MS/NMR method development in arylimidazole programs targeting neuropathic pain and neurological disorders per US20050234118A1.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 1797957-12-0
Cat. No. B2454239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
CAS1797957-12-0
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3
InChIInChI=1S/C16H15N3OS/c20-16(12-5-2-1-3-6-12)17-9-8-15-18-11-13(19-15)14-7-4-10-21-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19)
InChIKeyMOIQAOMIILXPFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (CAS 1797957-12-0): Compound Identity and Baseline Characterization for Procurement Decisions


N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (CAS 1797957-12-0; molecular formula C₁₆H₁₅N₃OS; molecular weight 297.4 g/mol) is a synthetic small molecule belonging to the arylimidazole class, characterized by a thiophene-substituted imidazole core linked via an ethyl spacer to a benzamide moiety . This compound falls within the broader structural family of thiophene-imidazole-benzamide derivatives that have been disclosed in patent literature as nitric oxide synthase (NOS) inhibitors and sodium channel modulators, with potential therapeutic relevance to pain and neurological disorders [1]. As a research chemical available from multiple specialty chemical suppliers, it serves as a building block and screening candidate in medicinal chemistry programs, though it is not associated with any approved pharmaceutical product .

Why N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide Cannot Be Interchanged with Structurally Similar Analogs


Within the thiophene-imidazole-benzamide chemotype, minor structural perturbations produce substantial changes in biological profile that preclude generic substitution. The target compound bears an unsubstituted benzamide ring and a free NH imidazole, distinguishing it from close analogs that incorporate fluorine substituents on the benzamide (e.g., 2,6-difluoro or 3,4-difluoro derivatives), a cyano group, or N-methylation of the imidazole . In the arylimidazole patent family (US20050234118A1), the nature and position of aromatic ring substituents are explicitly identified as critical variables governing NOS isoform selectivity (nNOS vs. eNOS vs. iNOS) and sodium channel binding affinity [1]. The free imidazole NH in the target compound represents a hydrogen-bond donor that is absent in N-methylated analogs (e.g., CAS 1396871-72-9), a feature that can fundamentally alter target engagement and pharmacokinetic properties [2]. Consequently, procurement of the exact structure—rather than a vendor-suggested 'similar' compound—is essential for experimental reproducibility, SAR continuity, and valid structure-activity conclusions.

Quantitative Differentiation Evidence for N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (CAS 1797957-12-0) Against Closest Analogs


Structural Differentiation: Free Imidazole NH vs. N-Methylated Analogs Affects Hydrogen-Bond Donor Capacity and Synthetic Versatility

The target compound retains a free NH at the imidazole N1 position, which serves as a hydrogen-bond donor (HBD). In contrast, the closely related analog N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}-2-(trifluoromethyl)benzamide (CAS 1396871-72-9) is N-methylated, eliminating this HBD capacity [1]. The free NH also permits further synthetic derivatization (e.g., alkylation, arylation, acylation) that is precluded in the N-methyl analog . While no head-to-head biological comparison has been published, the patent literature for arylimidazoles explicitly identifies imidazole N-substitution as a key determinant of NOS isoform selectivity and sodium channel modulation potency [2].

Medicinal chemistry Structure-activity relationship Synthetic chemistry

Benzamide Ring Electronics: Unsubstituted Phenyl vs. Fluoro-Substituted Analogs Modulates Lipophilicity and Predicted Target Binding

The target compound bears an unsubstituted benzamide ring (cLogP predicted ~2.8–3.2), whereas the 2,6-difluoro analog (CAS 1396871-59-2) and 3,4-difluoro analog (CAS 1396676-14-4) incorporate electron-withdrawing fluorine atoms that reduce electron density on the benzamide and alter lipophilicity . The 3-cyano analog (CAS 1396764-84-3) introduces a strong electron-withdrawing and polar cyano group, further differentiating its physicochemical profile . In the broader arylimidazole NOS inhibitor class, benzamide ring electronics have been shown to influence isoform selectivity; however, no direct comparative NOS inhibition data (Ki or IC₅₀ values) have been reported for these specific compounds in head-to-head assays [1].

Medicinal chemistry Physicochemical properties Drug design

Patent-Defined Target Engagement Landscape: Compound Falls Within Claimed NOS/Sodium Channel Dual Pharmacophore

Patent US20050234118A1 explicitly claims arylimidazole derivatives of general formula (I)—which encompass the target compound's core scaffold—as dual nitric oxide synthase (NOS) inhibitors and sodium channel modulators [1]. The claimed therapeutic indications include pain (particularly neuropathic pain), multiple sclerosis, central and peripheral nervous system disorders, cardiovascular disorders, inflammatory diseases, and hearing loss [2]. While the patent does not disclose specific Ki or IC₅₀ values for the target compound itself, the structural class has demonstrated measurable NOS inhibition in related analogs (e.g., BindingDB entries for US8927730 compounds show Ki values in the 382–820 nM range against nNOS) [3]. This provides a class-level inference that the target compound may exhibit NOS inhibitory activity, though its specific potency and selectivity profile remain experimentally uncharacterized.

Nitric oxide synthase inhibition Sodium channel modulation Pain therapeutics

Synthetic Tractability: Multi-Step Synthesis from Commercially Available Precursors Enables Customizable Scale-Up

According to vendor-provided synthetic descriptions, the target compound is accessible via multi-step organic reactions involving the construction of the imidazole-thiophene core followed by coupling with the ethylbenzamide side chain . This contrasts with certain close analogs that incorporate additional synthetic complexity due to fluorine introduction (requiring fluorinated benzoyl chloride precursors) or cyano group installation . The simpler benzamide moiety in the target compound may offer advantages in terms of synthetic step count, intermediate availability, and overall yield for custom synthesis requests, though no published comparative yield data exist .

Chemical synthesis Process chemistry Custom synthesis

Recommended Application Scenarios for N-(2-(4-(Thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide (CAS 1797957-12-0) Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Nitric Oxide Synthase (NOS) or Voltage-Gated Sodium Channels

Procure this compound as a structurally defined starting point for SAR exploration within the arylimidazole NOS/sodium channel dual pharmacophore space. The unsubstituted benzamide and free imidazole NH provide a baseline scaffold that can be systematically modified to probe the effects of benzamide ring electronics and imidazole N-substitution on isoform selectivity (nNOS vs. eNOS vs. iNOS) and sodium channel subtype binding, as informed by the patent-defined structural activity relationships in US20050234118A1 [1]. Use as a reference compound against which fluorinated (CAS 1396871-59-2, CAS 1396676-14-4), cyanated (CAS 1396764-84-3), and N-methylated (CAS 1396871-72-9) analogs can be benchmarked .

Chemical Biology Probe Development for Pain and Neuroinflammation Pathways

Given the patent-defined indication space encompassing neuropathic pain, inflammatory diseases, and nervous system disorders, this compound is suitable for phenotypic screening in neuronal and glial cell models where NOS activity and sodium channel function are implicated [1]. The compound's distinct structural features (free NH imidazole, unsubstituted benzamide) make it a valuable comparator for downstream probe optimization, particularly when assessing the pharmacological impact of hydrogen-bond donor capacity at the imidazole N1 position [2].

Building Block for Focused Compound Library Synthesis

Leverage the free imidazole NH as a synthetic handle for parallel derivatization (N-alkylation, N-arylation, N-acylation) to generate focused libraries of thiophene-imidazole-benzamide analogs for broad biological profiling [1]. This capability distinguishes the compound from N-methylated analogs (e.g., CAS 1396871-72-9), which lack this derivatization potential and thus offer narrower chemical space exploration [2].

Analytical Reference Standard for Structural Confirmation of Related Arylimidazole Derivatives

Use the compound as an analytical reference for LC-MS, NMR, and HPLC method development when characterizing novel arylimidazole derivatives. The well-defined molecular formula (C₁₆H₁₅N₃OS, MW 297.4 g/mol), CAS registry number, and vendor-supplied characterization data provide a reliable benchmark for confirming the identity and purity of structurally related in-house synthesized compounds .

Quote Request

Request a Quote for N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.